5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1256358-91-4
VCID: VC0087948
InChI: InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Cl
Molecular Formula: C14H17BClNO2
Molecular Weight: 277.555

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 1256358-91-4

Cat. No.: VC0087948

Molecular Formula: C14H17BClNO2

Molecular Weight: 277.555

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole - 1256358-91-4

Specification

CAS No. 1256358-91-4
Molecular Formula C14H17BClNO2
Molecular Weight 277.555
IUPAC Name 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3
Standard InChI Key BILMSGOXKJBFGK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Cl

Introduction

Chemical Identity and Structure

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an organometallic compound containing boron within a heterocyclic framework. The systematic IUPAC name confirms its structural composition: 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole . This compound bears the CAS registry number 1256358-91-4, although a discrepancy appears in some documentation where it is also associated with CAS number 1311185-04-2 .

The molecular formula of this compound is C₁₄H₁₇BClNO₂, indicating its elemental composition of 14 carbon atoms, 17 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . Its structure consists of three key components: an indole core, a chlorine atom at the 5-position of the indole, and a pinacol boronic ester group attached at the 2-position.

The indole scaffold provides a rigid, planar aromatic system that serves as a versatile platform for functionalization. The chloro substituent at the 5-position modifies the electronic properties of the indole ring, while the boronic acid pinacol ester at the 2-position acts as a functional handle for further chemical transformations, particularly cross-coupling reactions.

The InChI code for this compound is 1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3, and its corresponding InChI key is BILMSGOXKJBFGK-UHFFFAOYSA-N . These identifiers provide a standardized representation of the compound's structure and can be used to search for this compound in chemical databases.

PropertyValueSource
Physical FormSolid
Molecular Weight277.56 g/mol
Molecular FormulaC₁₄H₁₇BClNO₂
CAS Number1256358-91-4 (alternate: 1311185-04-2)
InChI KeyBILMSGOXKJBFGK-UHFFFAOYSA-N
Purity98%
Country of OriginCN (China)

The compound's chemical reactivity is primarily determined by its functional groups. The boronic acid pinacol ester moiety is particularly reactive in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it can react with aryl or vinyl halides to form new carbon-carbon bonds. The indole N-H can participate in hydrogen bonding and serves as a site for potential functionalization through N-alkylation or N-acylation reactions.

CompoundStructureBiological ActivityReference
5,7-difluoroindole derivative (11a)5,7-difluoroindole with substitutionInfluenza inhibitor, IC₅₀ = 11 nM against A/Taiwan/1/86
5-chloro-indole derivative (11b)5-chloro-indole with substitutionInfluenza inhibitor, IC₅₀ = 21 nM against A/Taiwan/1/86
5-methyl-indole derivative (11c)5-methyl-indole with substitutionInfluenza inhibitor, IC₅₀ = 4 nM against A/Taiwan/1/86
5-cyano-indole derivative (11d)5-cyano-indole with substitutionInfluenza inhibitor, IC₅₀ = 11 nM against A/Taiwan/1/86

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